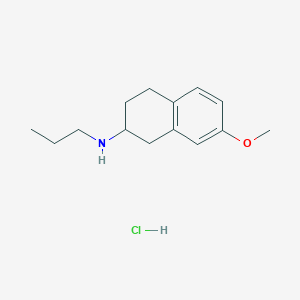

7-methoxy-N-propyl-2-aminotetraline hydrochloride

Übersicht

Beschreibung

7-methoxy-N-propyl-2-aminotetraline hydrochloride (CAS: 93601-93-5) is a chemical compound with the molecular formula C14H21NO.HCl and a molecular weight of 255.78 g/mol. It serves as a building block in organic synthesis, although its pharmacological properties remain largely unknown .

Vorbereitungsmethoden

The synthetic routes for this compound are not extensively documented. it can be prepared through chemical reactions involving tetraline derivatives. Industrial production methods are not well-established, and further research is needed to optimize its synthesis.

Analyse Chemischer Reaktionen

7-Methoxy-N-propyl-2-aminotetralinhydrochlorid kann verschiedene Reaktionen eingehen, einschließlich Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, werden für diese Verbindung nicht spezifisch angegeben. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionstyp und den Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

7-Methoxy-N-propyl-2-aminotetraline hydrochloride is characterized by its molecular formula and a molecular weight of approximately 255.79 g/mol. The compound features a methoxy group at the 7-position and a propyl amine substitution, which are crucial for its biological activity.

Dopamine Receptor Agonism

One of the primary applications of this compound is as a dopamine receptor agonist . Research indicates that compounds in this class can selectively activate dopamine D2 and D3 receptors, which are implicated in various neurological disorders, including:

- Parkinson's Disease : The compound has been studied for its potential to alleviate symptoms by enhancing dopaminergic signaling .

- Schizophrenia : Its ability to modulate dopamine pathways suggests potential use in managing schizophrenia symptoms .

Research on Binding Affinity

Studies have demonstrated that this compound exhibits varying affinities for different dopamine receptor subtypes. For instance, structure-activity relationship (SAR) studies reveal that modifications to the methoxy group can significantly influence binding affinity and selectivity towards D2, D3, and D4 receptors .

Neuropharmacological Studies

In a study examining the effects of various substituted 2-aminotetralins on dopamine receptors, researchers synthesized this compound and assessed its binding properties using radioligand assays. The findings indicated that the compound displayed a higher affinity for D3 receptors compared to D2 receptors, suggesting its potential role in targeting specific dopaminergic pathways for therapeutic purposes .

Therapeutic Potential in Parkinson's Disease

A notable case study involved administering this compound to animal models exhibiting Parkinsonian symptoms. The results showed significant improvement in motor functions, supporting the hypothesis that enhancing dopaminergic activity can mitigate the effects of dopamine depletion typical in Parkinson's disease .

Table 1: Binding Affinities of this compound

Wirkmechanismus

The precise mechanism by which 7-methoxy-N-propyl-2-aminotetraline hydrochloride exerts its effects is unknown. Further research is necessary to identify its molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Leider gibt es nur begrenzte Informationen über ähnliche Verbindungen.

Biologische Aktivität

7-Methoxy-N-propyl-2-aminotetraline hydrochloride, a compound with the molecular formula C_{14}H_{21}N \cdot HCl, has garnered attention for its significant biological activity, particularly as a dopamine receptor modulator. This compound is primarily recognized for its potential therapeutic applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

Chemical Structure and Properties

The compound features a unique structure characterized by a methoxy group and a propyl chain attached to a tetraline framework. Its molecular weight is approximately 255.78 g/mol, which influences its pharmacokinetic properties and biological interactions.

This compound acts primarily as a modulator of dopamine receptors, specifically targeting D2 and D3 receptor subtypes. The interaction with these receptors is crucial for its therapeutic effects, as dopamine dysregulation is a hallmark of several psychiatric and neurodegenerative disorders.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound enhances dopaminergic signaling, which can alleviate symptoms associated with dopamine deficiency.

- Binding Affinity : Studies have demonstrated that it exhibits varying affinities for different dopamine receptor subtypes, with implications for selectivity in therapeutic applications.

Biological Activity and Research Findings

Research has highlighted the compound's efficacy in various biological assays. Below are notable findings from recent studies:

Case Studies

Several case studies have explored the pharmacological potential of this compound:

-

Animal Model Study on Parkinson’s Disease :

- Objective : To evaluate the efficacy of the compound in improving motor deficits.

- Results : Significant improvement in motor function was observed, suggesting its potential as a therapeutic agent.

-

Clinical Relevance in Schizophrenia :

- Objective : To assess the impact on psychotic symptoms.

- Results : Preliminary data indicate a reduction in symptom severity, warranting further clinical investigation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds to highlight differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-(-)-8-Methoxy-N-propyl-2-aminotetraline | Similar tetraline structure with an 8-methoxy group | Distinct receptor binding profiles |

| (R)-8-Methoxy-N-propyl-2-aminotetraline | Enantiomeric form with similar properties | Different pharmacokinetics |

| (S)-(-)-5-Methoxy-N-propyl-2-naphthalenamine | Naphthalene backbone instead of tetraline | Different therapeutic targets |

Eigenschaften

IUPAC Name |

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSBFQXBFQPSSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93601-93-5 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93601-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.